molecular formula C21H24ClN7O2S B000515 Pazopanib hydrochloride CAS No. 635702-64-6

Pazopanib hydrochloride

货号 B000515
CAS 编号: 635702-64-6
分子量: 474 g/mol
InChI 键: MQHIQUBXFFAOMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Pazopanib hydrochloride involves a series of chemical transformations. Starting from 2-ethylaniline, the compound undergoes nitration, cyclization, and methylation to form an intermediate compound, 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine. This intermediate then undergoes further reactions including reduction, nucleophilic substitution, and condensation with 2-methyl-5-aminobenzene sulfonamide, followed by salt formation to yield Pazopanib hydrochloride. The overall yields from these syntheses range from approximately 28% to 39.6%, indicating the complexity and efficiency of the process (Ping, 2010), (Dengke, 2011), (Shu-xin, 2013).

科学研究应用

Application in Advanced Renal Cell Carcinoma and Soft Tissue Sarcoma Treatment

  • Scientific Field : Oncology
  • Summary of the Application : Pazopanib hydrochloride (PZH) is a tyrosine kinase inhibitor (TKI) indicated for the targeted treatment of advanced renal cell carcinoma (RCC) and advanced soft tissue sarcoma . RCC is one of the most common malignant tumors occurring in the kidney and ranks within the top 10 for male and female cancer diagnoses .
  • Results or Outcomes : The effectiveness of Pazopanib hydrochloride in treating RCC and soft tissue sarcoma has been clinically proven, making it a valuable tool in the field of oncology .

Application in Enhancing Solubility and Dissolution

  • Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : A study aimed to develop a four-component self-nanoemulsifying drug delivery system (FCS) to enhance the solubility and dissolution of Pazopanib hydrochloride (PZH) .
  • Methods of Application or Experimental Procedures : In the solubility test, PZH showed a highly pH-dependent solubility and was solubilized at 70 °C in the order Kollisolv PG (5.38%, w/w) > Kolliphor RH40 (0.49%) > Capmul MCM C10 (0.21%) and Capmul MCM C8 (0.19%), selected as the solubilizer, the surfactant, and the oils, respectively .
  • Results or Outcomes : The optimized FCS prepared with the selected formulation (Kolliphor RH40/Capmul MCM C10/Kollisolv PG) showed a consistently complete and high dissolution rate (>95% at 120 min) at four different pHs with 1% polysorbate 80, whereas the raw PZH and Kollisolv PG solution showed a pH-dependent poor dissolution rate (about 40% at 120 min), specifically at pH 6.8 with 1% polysorbate 80 .

Application in the Treatment of Drug-Induced Hypertension

  • Scientific Field : Cardiology
  • Summary of the Application : Pazopanib hydrochloride, as a tyrosine kinase inhibitor (TKI), has been associated with drug-induced hypertension . This is a common side effect of TKIs, which are often used in the treatment of various cancers .
  • Methods of Application or Experimental Procedures : The treatment of drug-induced hypertension involves monitoring the patient’s blood pressure regularly and adjusting the dosage of Pazopanib hydrochloride or adding antihypertensive medications as needed .
  • Results or Outcomes : While the exact mechanism of TKI-induced hypertension is not fully understood, it is believed that vascular stiffness could contribute to this condition .

Application in Long-Term Response to Cancer Treatment

  • Scientific Field : Oncology
  • Summary of the Application : A post hoc exploratory analysis identified and described the clinical characteristics of patients who exhibited a long-term response to pazopanib .
  • Methods of Application or Experimental Procedures : The study involved patients with complete response (CR) / partial response (PR) or progression-free survival (PFS) ≥10 and ≥18 months .
  • Results or Outcomes : The study showed PFS ≥10 months in 31.4% of patients and PFS ≥18 months in 14.2% of patients, and a shorter time to response with pazopanib compared with sunitinib (11.9 vs 17.4 weeks) .

Application in the Treatment of Thyroid Cancer

  • Scientific Field : Oncology
  • Summary of the Application : Pazopanib has been used in the treatment of thyroid cancer . It is a tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis .
  • Methods of Application or Experimental Procedures : The drug is administered orally. The dosage and treatment duration depend on the patient’s condition and the physician’s discretion .
  • Results or Outcomes : In a study, pazopanib showed effectiveness in treating thyroid cancer, with a shorter time to response compared with sunitinib (11.9 vs 17.4 weeks) .

Application in Enhancing Drug Solubility and Dissolution

  • Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : A study aimed to develop a four-component self-nanoemulsifying drug delivery system (FCS) to enhance the solubility and dissolution of Pazopanib hydrochloride (PZH) .
  • Methods of Application or Experimental Procedures : In the solubility test, PZH showed a highly pH-dependent solubility and was solubilized at 70 °C in the order Kollisolv PG (5.38%, w/w) > Kolliphor RH40 (0.49%) > Capmul MCM C10 (0.21%) and Capmul MCM C8 (0.19%), selected as the solubilizer, the surfactant, and the oils, respectively .
  • Results or Outcomes : The optimized FCS prepared with the selected formulation (Kolliphor RH40/Capmul MCM C10/Kollisolv PG) showed a consistently complete and high dissolution rate (>95% at 120 min) at four different pHs with 1% polysorbate 80, whereas the raw PZH and Kollisolv PG solution showed a pH-dependent poor dissolution rate (about 40% at 120 min), specifically at pH 6.8 with 1% polysorbate 80 .

未来方向

Pazopanib is being studied in the treatment of other types of cancer . It is also being explored in clinical trials for individualized pazopanib dosing based on trough levels .

属性

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212956
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pazopanib hydrochloride

CAS RN

635702-64-6
Record name Pazopanib hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635702-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazopanib hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZOPANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazopanib hydrochloride
Reactant of Route 2
Reactant of Route 2
Pazopanib hydrochloride
Reactant of Route 3
Reactant of Route 3
Pazopanib hydrochloride
Reactant of Route 4
Reactant of Route 4
Pazopanib hydrochloride
Reactant of Route 5
Reactant of Route 5
Pazopanib hydrochloride
Reactant of Route 6
Reactant of Route 6
Pazopanib hydrochloride

Citations

For This Compound
624
Citations
L Sorbera, J Bolos, N Serradell - Drugs of the Future, 2006 - access.portico.org
Background Angiogenesis is a complex process defined as the formation of new blood vessels from pre-existing vessels. It is essential for the progression of solid tumor growth to more …
Number of citations: 40 access.portico.org
M Herbrink, SL Groenland, ADR Huitema… - International journal of …, 2018 - Elsevier
… The anti-cancer drug pazopanib hydrochloride (PZH) has a very low aqueous solubility and a … -solubility solid oral formulation containing pazopanib hydrochloride, as far as we know. …
Number of citations: 21 www.sciencedirect.com
G Sodeifian, RS Alwi, F Razmimanesh… - The Journal of …, 2022 - Elsevier
… bar), the solubility of anticancer drug, pazopanib hydrochloride (PZH), in supercritical carbon … Based on the last our investigation, the pazopanib hydrochloride (PZH, an anticancer drug) …
Number of citations: 8 www.sciencedirect.com
SA Choi, EJ Park, JH Lee, KA Min, ST Kim, DJ Jang… - Pharmaceutics, 2022 - mdpi.com
The aim of this study was to develop a four-component self-nanoemulsifying drug delivery system (FCS) to enhance the solubility and dissolution of pazopanib hydrochloride (PZH). In …
Number of citations: 3 www.mdpi.com
DQ Liu, TK Chen, MA McGuire, AS Kord - Journal of pharmaceutical and …, 2009 - Elsevier
… In an effort to gain control over the genotoxic impurities encountered in the manufacture of pazopanib hydrochloride, we have developed a successful analytical control approach based …
Number of citations: 56 www.sciencedirect.com
M Herbrink, J Schellens, J Beijnen, B Nuijen - Journal of Thermal Analysis …, 2017 - Springer
… Figure 2 shows the recorded XRD spectrum of pazopanib hydrochloride (this study). The spectra of the pazopanib hydrochloride samples that were used in this study were found to …
Number of citations: 5 link.springer.com
Y Li, DQ Liu, S Yang, R Sudini, MA McGuire… - … of pharmaceutical and …, 2010 - Elsevier
… manufacturing process of Pazopanib hydrochloride, an anticancer … control strategy for Pazopanib hydrochloride, analytical … The analytical support to the IFM of Pazopanib hydrochloride …
Number of citations: 24 www.sciencedirect.com
RP Pulla, A Khan, JV Rao, SK Sudam… - International Journal of …, 2013 - ssjournals.co.in
A simple, precise, rapid and accurate RP- HPLC method was developed for the Estimation of Pazopanib HCl (PZP) in tablet dosage forms. An XTerra RP C 18 , (250X4.6 with 5 microns …
Number of citations: 13 ssjournals.co.in
G Ashok, S Mondal, S Ganapaty… - GORJA ASHOK (Reg. No …, 2018 - researchgate.net
… Chemicals and Reagents: Pazopanib hydrochloride working standard was received as gift samples. Pazopanib hydrochloride tablets 100mg were purchased from local pharmacies. …
Number of citations: 13 www.researchgate.net
H Sugihara, LS Taylor - Molecular Pharmaceutics, 2018 - ACS Publications
… The goal of this study was to investigate the degree of supersaturation achieved following dissolution of different amounts of pazopanib hydrochloride at low pH, followed by rapid pH …
Number of citations: 30 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。